![molecular formula C17H14S2 B12541546 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione CAS No. 144067-89-0](/img/structure/B12541546.png)
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is a complex organic compound with the molecular formula C17H14S. This compound is characterized by the presence of a phenylsulfanyl group attached to a naphthalene ring system, which includes a thione group. It is a member of the thiazole family, known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione typically involves the condensation of appropriate aldehydes with thiols in the presence of a base. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at reflux temperature to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione involves its interaction with various molecular targets. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenylsulfanyl group can undergo redox reactions, contributing to its biological effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate enzyme activity and redox states is central to its action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Phenylsulfanyl)methylidene]-3,4-dihydro-1(2H)-naphthalenone
- 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is unique due to its specific structural features, such as the combination of a phenylsulfanyl group with a naphthalene-thione system
Propriétés
Numéro CAS |
144067-89-0 |
|---|---|
Formule moléculaire |
C17H14S2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(phenylsulfanylmethylidene)-3,4-dihydronaphthalene-1-thione |
InChI |
InChI=1S/C17H14S2/c18-17-14(12-19-15-7-2-1-3-8-15)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2 |
Clé InChI |
KRCYXHHMBOKKHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CSC2=CC=CC=C2)C(=S)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


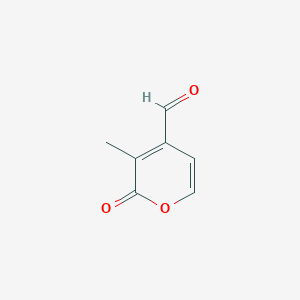
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
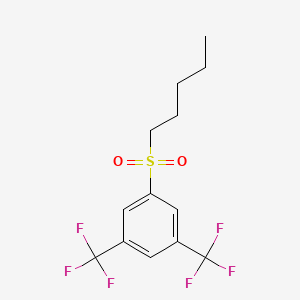

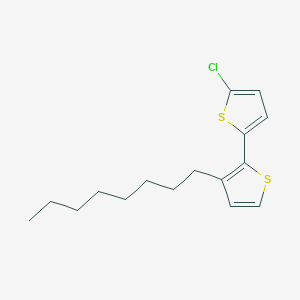

![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
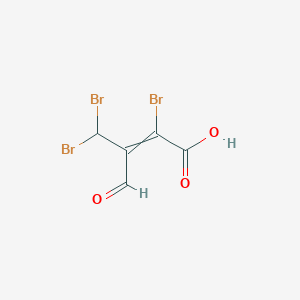
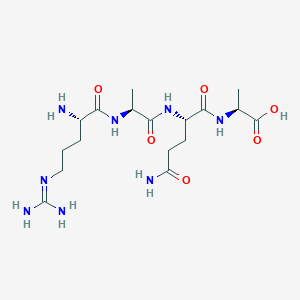

![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
